(R)-(-)-NBD-Py-NCS
Overview
Description
®-(-)-NBD-Py-NCS is a chemical compound known for its unique properties and applications in various scientific fields. This compound is characterized by its specific stereochemistry, denoted by the ®-(-) prefix, indicating its chiral nature. The NBD-Py-NCS part of the name refers to its chemical structure, which includes a nitrobenzoxadiazole (NBD) moiety, a pyridine (Py) ring, and an isothiocyanate (NCS) group. This combination of functional groups makes ®-(-)-NBD-Py-NCS a versatile compound with significant potential in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-NBD-Py-NCS typically involves multiple steps, starting with the preparation of the NBD moiety. This can be achieved through nitration of benzoxadiazole, followed by reduction to form the desired nitrobenzoxadiazole. The pyridine ring is then introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method. Finally, the isothiocyanate group is added via a reaction with thiophosgene or a similar reagent under controlled conditions to ensure the correct stereochemistry is maintained.
Industrial Production Methods
In an industrial setting, the production of ®-(-)-NBD-Py-NCS may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the risk of side reactions. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
®-(-)-NBD-Py-NCS undergoes various chemical reactions, including:
Oxidation: The NBD moiety can be oxidized to form different derivatives.
Reduction: The nitro group in the NBD moiety can be reduced to an amine.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions, forming thiourea derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alcohols are typically used under mild conditions to form thiourea or thiocarbamate derivatives.
Major Products
Scientific Research Applications
®-(-)-NBD-Py-NCS has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for detecting and quantifying various analytes.
Biology: Employed in labeling biomolecules for imaging and tracking in cellular studies.
Medicine: Investigated for its potential in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of ®-(-)-NBD-Py-NCS involves its ability to interact with specific molecular targets through its functional groups. The isothiocyanate group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The NBD moiety provides fluorescence, allowing for the visualization and tracking of these interactions in real-time. This combination of covalent modification and fluorescence makes ®-(-)-NBD-Py-NCS a powerful tool in biochemical and cellular studies.
Comparison with Similar Compounds
Similar Compounds
(S)-(+)-NBD-Py-NCS: The enantiomer of ®-(-)-NBD-Py-NCS, with similar chemical properties but different biological activities due to its opposite stereochemistry.
NBD-Cl: A compound with a similar NBD moiety but different functional groups, used primarily as a fluorescent labeling reagent.
FITC (Fluorescein isothiocyanate): Another fluorescent isothiocyanate compound, widely used in biological labeling and imaging.
Uniqueness
®-(-)-NBD-Py-NCS stands out due to its specific stereochemistry and the combination of functional groups, which provide unique reactivity and fluorescence properties. This makes it particularly valuable in applications requiring precise molecular interactions and real-time visualization.
Properties
IUPAC Name |
7-[(3R)-3-isothiocyanatopyrrolidin-1-yl]-4-nitro-2,1,3-benzoxadiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5O3S/c17-16(18)9-2-1-8(10-11(9)14-19-13-10)15-4-3-7(5-15)12-6-20/h1-2,7H,3-5H2/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHKCHHTYBXOUKH-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1N=C=S)C2=CC=C(C3=NON=C23)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584938 | |
Record name | 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
163927-29-5 | |
Record name | 4-[(3R)-3-Isothiocyanatopyrrolidin-1-yl]-7-nitro-2,1,3-benzoxadiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-(-)-NBD-Py-NCS [=(R)-(-)-4-(3-Isothiocyanatopyrrolidin-1-yl)-7-nitro-2,1,3-benzoxadiazole] [HPLC Labeling Reagent for e.e. Determination] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.